2,4-Bis(phenylsulfonyl)phenol

Description

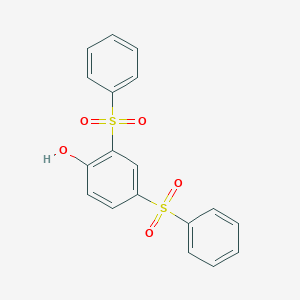

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(benzenesulfonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJQCYQTWIAJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-75-6 | |

| Record name | 2,4-Bis(phenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol

An Essential Component in Thermal Imaging and a Versatile Intermediate for Advanced Synthesis

Introduction

2,4-Bis(phenylsulfonyl)phenol, often abbreviated as DBSP, is a distinct chemical compound valued for its unique physicochemical properties and its critical role in various industrial applications.[1] With the CAS Number 177325-75-6 , this aromatic sulfone is a cornerstone in the formulation of thermal printing media and serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, mechanisms of action, and key applications, offering a technical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Core Identification and Physicochemical Properties

This compound is structurally characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This arrangement of electron-withdrawing sulfonyl groups and the acidic phenolic hydroxyl group dictates its chemical behavior and utility.[1]

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 177325-75-6 | [1][4] |

| Molecular Formula | C₁₈H₁₄O₅S₂ | [1][4] |

| Molecular Weight | 374.43 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 156-158 °C | [3] |

| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Purity (Typical) | ≥98.5% (HPLC) | [3] |

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The core of the synthesis involves the attachment of two phenylsulfonyl groups to a phenol backbone, a process generally achieved through sulfonation techniques.[1]

Conceptual Synthesis Workflow

While specific proprietary protocols may vary, a common synthetic route is based on the Friedel-Crafts reaction . This involves the electrophilic aromatic substitution of phenol with benzenesulfonyl chloride in the presence of a Lewis acid catalyst. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophiles to the ortho and para positions.

Caption: Conceptual workflow for the synthesis of this compound.

It is important to note that Friedel-Crafts reactions with phenol can be complex; the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, potentially deactivating the catalyst and the ring.[5][6] Therefore, reaction conditions such as temperature, solvent, and the stoichiometry of the catalyst are critical parameters that manufacturers must optimize to favor the desired C-acylation at the 2 and 4 positions and achieve high purity.

Key Applications and Mechanisms of Action

The utility of this compound spans from high-volume industrial processes to specialized organic synthesis.

Developer in Thermal Paper

The most prominent application of this compound is as a color developer in thermal printing technology.[2] Thermal paper is coated with a solid-state mixture of a leuco dye (a colorless or faintly colored dye precursor) and an acidic developer like this compound.[7]

Mechanism of Color Formation: When a thermal printer's head applies heat to the paper, the developer and the leuco dye melt and mix. The acidic proton of the phenolic hydroxyl group on this compound is donated to the leuco dye. This protonation induces a chemical transformation, typically the cleavage of a lactone ring in the dye molecule, resulting in a conjugated system that absorbs visible light and appears as a colored mark (usually black).[8]

Caption: Mechanism of color development in thermal paper.

The high thermal stability and specific acidity (pKa) of this compound make it an effective developer, ensuring sharp, durable image formation with minimal background coloration.[7]

Intermediate in Organic Synthesis

Beyond thermal paper, its molecular architecture makes it a valuable intermediate for creating more complex molecules.[2]

-

Pharmaceuticals: The compound serves as a precursor in the synthesis of novel drug candidates. The phenylsulfonyl groups can act as stable anchoring points or be modified, while the phenolic hydroxyl offers a reactive site for etherification or esterification, enabling the construction of diverse molecular scaffolds for potential antiviral and anti-inflammatory agents.[3]

-

Agrochemicals: Its structure can be incorporated into new fungicides and herbicides.

-

Material Science: It is used in the manufacturing of specialized polymers, resins, and coatings, where its rigid, bulky structure can enhance thermal stability and durability.

Safety and Handling

Based on available safety data sheets, this compound is classified as a hazardous substance. It is crucial for researchers and chemical handlers to adhere to strict safety protocols.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[4]

-

Handling Precautions: Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood to avoid dust inhalation. Wash skin thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from light and moisture to maintain its stability.[3]

Conclusion

This compound is a chemical of significant industrial importance, driven by its indispensable role as a developer in thermal paper and its growing value as a versatile intermediate in fine chemical synthesis. Its robust thermal stability, specific reactivity, and high purity standards make it a preferred choice for applications demanding precision and reliability. As technology evolves, the unique properties of this compound will continue to present opportunities for innovation in material science and pharmaceutical development.

References

- Chemsrc. This compound | CAS#:177325-75-6. [Link]

- LookChem. This compound: Your Key to Advanced Thermal Paper and Synthesis. [Link]

- Xiangyang Extenda Biotech Co.,Ltd. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,4-Bis(phenylsulfonyl)

- Ngassa, F. N., et al. Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.

- Ngassa, F. N., et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.

- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

- PubChem. This compound. [Link]

- Takahashi, Y., et al. Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule?

- Google Patents. Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them.

- U.S. Environmental Protection Agency.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [extendabio.com]

- 4. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 2,4-Bis(phenylsulfonyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(phenylsulfonyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 177325-75-6), a compound of significant industrial and research interest. Primarily known as a color developer in thermal paper production, its unique molecular architecture also positions it as a versatile intermediate in organic synthesis and a potential alternative to Bisphenol A (BPA).[1][2] This document synthesizes available data on its core physicochemical properties, solubility, acidity, and spectroscopic characteristics. Furthermore, it outlines standardized analytical methodologies for its characterization and provides insights into its synthesis and key applications, offering a critical resource for researchers, chemists, and professionals in drug development and materials science.

Introduction

This compound, also known as DBSP, is a white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂.[3] Its structure is characterized by a central phenol ring substituted with two phenylsulfonyl groups at the 2 and 4 positions. This substitution pattern imparts a unique combination of thermal stability, reactivity, and acidity, making it highly effective in its primary commercial role as a high-purity developer for leuco dyes in thermal printing applications.[2][4]

Beyond its use in thermal paper, the compound's reactive phenolic hydroxyl group and robust sulfone linkages make it a valuable building block in the synthesis of specialized polymers, pharmaceuticals, and agrochemicals.[4][5][6] Its structural relation to bisphenols has also led to its investigation as a BPA substitute in the manufacturing of polymers and plastics.[1] This guide aims to provide an in-depth understanding of the fundamental chemical and physical properties that underpin these diverse applications.

Chemical Structure and Identity

The molecular structure of this compound is fundamental to its properties. The central phenolic ring is activated by the hydroxyl group, while the two bulky, electron-withdrawing phenylsulfonyl (-SO₂Ph) groups significantly influence its acidity, solubility, and thermal stability.

Caption: Chemical Structure of this compound.

Core Physicochemical Properties

The key are summarized below. These values, compiled from various chemical suppliers and databases, highlight its nature as a high-melting, thermally stable solid.

| Property | Value | Source(s) |

| CAS Number | 177325-75-6 | [4][7][8][9] |

| Molecular Formula | C₁₈H₁₄O₅S₂ | [3][7][9][10] |

| Molecular Weight | 374.43 g/mol | [7][9][10][11] |

| Appearance | White to off-white crystalline powder | [3][4][5][7] |

| Melting Point | 155 - 160 °C | [7][8][9][12] |

| Boiling Point | ~631.4 °C at 760 mmHg | [1][8][9] |

| Density | ~1.4 g/cm³ | [9] |

| Flash Point | ~335.6 °C | [9] |

| Purity (Typical) | ≥98.5% (HPLC) | [7][12] |

The high melting and boiling points are indicative of strong intermolecular forces and significant thermal stability, which is a critical attribute for its application in thermal paper manufacturing processes.

Solubility and Partitioning Behavior

The solubility profile of a compound is crucial for its application in synthesis, formulation, and biological systems.

-

Solubility: this compound is reported to be insoluble in water but soluble in various organic solvents.[5][6] This behavior is consistent with its large, predominantly nonpolar structure, which features two phenyl rings and a phenol core, offsetting the polarity of the sulfone and hydroxyl groups.

-

Octanol-Water Partition Coefficient (LogP): A predicted LogP value of 4.07 has been reported.[9] This high value indicates strong lipophilicity, suggesting that the molecule will preferentially partition into lipid-rich environments over aqueous ones. For drug development professionals, a LogP in this range suggests good potential for membrane permeability, but it may also be associated with challenges such as poor aqueous solubility and potential for non-specific binding.

Acidity and Reactivity

The acidity of the phenolic proton is a key feature of the molecule's reactivity, particularly in its role as a color developer.

-

Predicted pKa: The predicted pKa of the hydroxyl proton is approximately 4.17.[1] While this is a computational estimate, it suggests a significantly higher acidity compared to phenol itself (pKa ≈ 10). This increased acidity is a direct consequence of the powerful electron-withdrawing inductive and resonance effects of the two phenylsulfonyl groups, which stabilize the resulting phenoxide anion.

Caption: Influence of electron-withdrawing groups on acidity.

This enhanced acidity is critical for its function as a developer in thermal paper, where it acts as a proton donor to the leuco dye, causing a chemical transformation that results in color formation upon heating.

Spectroscopic Profile (Anticipated)

While specific, authenticated spectra for this compound are not widely published, its structure allows for the prediction of key characteristic signals. Researchers should use the following as a guide and confirm with experimental data.

-

¹H NMR: The spectrum should show complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the three distinct phenyl rings. A downfield, broad singlet corresponding to the acidic phenolic -OH proton would also be expected, the chemical shift of which would be sensitive to solvent and concentration.

-

¹³C NMR: The spectrum would display numerous signals in the aromatic region (approx. 110-160 ppm). The carbon atom attached to the hydroxyl group would be shifted downfield, and the carbons bonded to the sulfonyl groups would also show characteristic shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch (~3200-3500 cm⁻¹), characteristic C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and strong, sharp absorptions corresponding to the asymmetric and symmetric S=O stretching of the sulfonyl groups (~1300-1350 cm⁻¹ and ~1150-1180 cm⁻¹, respectively).[13]

Analytical Methodologies

The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method for quality control and purity analysis.

-

Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Filter and degas both solvents prior to use.

-

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard to a final concentration of approximately 100 µg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Gradient Program:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: Hold at 95% B

-

30-31 min: 95% to 50% B

-

31-35 min: Hold at 50% B (re-equilibration).

-

-

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Caption: General workflow for HPLC purity analysis.

Synthesis Outline

The synthesis of this compound likely proceeds via a Friedel-Crafts-type reaction involving the sulfonation of a phenol precursor. A plausible pathway involves the reaction of phenol or a related precursor with benzenesulfonyl chloride in the presence of a Lewis acid catalyst.

Caption: Plausible high-level synthetic pathway.

Achieving high purity (≥99.0%) requires precise control over reaction conditions to ensure di-substitution at the desired 2 and 4 positions and to minimize side products.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[11]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recommended Handling Procedures: Researchers and laboratory personnel should handle this compound in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and direct contact with skin and eyes.[11]

Applications in Research and Development

The make it a compound of interest in several research areas:

-

Synthetic Intermediate: Its structure serves as a scaffold for creating more complex molecules. The phenolic hydroxyl can be functionalized, and the aromatic rings can undergo further substitution, making it a key intermediate for potential pharmaceuticals and agrochemicals.[2][5]

-

Materials Science: It is used as a crosslinking agent in the production of polymers and resins and as a flame-retardant additive, where its high thermal stability is an asset.[6] Its use can enhance the durability and stability of coatings and other materials.[5]

-

BPA Alternative: Due to growing health concerns surrounding Bisphenol A, there is a significant research effort to find safer alternatives. With its phenolic structure, this compound is explored as a component in the production of polymers and plastics, serving as a potential substitute for BPA in applications like food packaging and thermal paper.[1]

Conclusion

This compound is a multifunctional compound whose value is derived from a unique set of physicochemical properties. Its high thermal stability, well-defined melting point, and specific reactivity profile make it an exemplary color developer for thermal paper. For researchers, its lipophilic nature, significant acidity, and versatile structure present numerous opportunities in the development of novel polymers, specialty chemicals, and as a potential replacement for compounds of toxicological concern like BPA. A thorough understanding of the properties detailed in this guide is essential for leveraging its full potential in both industrial and academic settings.

References

- Exploring this compound: Properties and Applications. (n.d.). Vertex AI Search.

- This compound. (n.d.). Xiangyang Extenda Biotech Co.,Ltd.

- Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.). Vertex AI Search.

- Introducing this compound: A Versatile Compound for Diverse Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Good Price CAS:177325-75-6 | this compound | Color developing agent for Sale. (n.d.). ALFA CHEMICAL.

- CAS:177325-75-6 this compound manufacturer. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.

- This compound 177325-75-6. (n.d.). TCI AMERICA.

- This compound | 177325-75-6. (n.d.). ChemicalBook.

- This compound | CAS#:177325-75-6. (n.d.). Chemsrc.

- Cas 177325-75-6, this compound. (n.d.). LookChem.

- This compound cas 177325-75-6. (n.d.). SincereChemical.

- This compound. (n.d.). PubChem.

- This compound: Your Key to Advanced Thermal Paper and Synthesis. (2025). Vertex AI Search.

- This compound. (n.d.). Oakwood Chemical.

- FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. (2015). ResearchGate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [extendabio.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. This compound | CAS#:177325-75-6 | Chemsrc [chemsrc.com]

- 10. This compound [oakwoodchemical.com]

- 11. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 177325-75-6 | TCI AMERICA [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4-Bis(phenylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 2,4-Bis(phenylsulfonyl)phenol

This compound, also known by its CAS number 177325-75-6, is a versatile organic compound with significant industrial and research applications.[1] Primarily, it serves as a high-performance color developer in the thermal paper industry, contributing to the sharp and durable images on receipts and labels.[1][2] Beyond this, its unique molecular architecture makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of a viable synthesis route for this compound, delving into the reaction mechanism, a detailed experimental protocol, and the critical parameters that govern the successful formation of this important compound.

I. The Synthetic Pathway: Friedel-Crafts Bis-Sulfonylation of Phenol

The most direct and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution of phenol with two equivalents of benzenesulfonyl chloride. This reaction is a classic example of a Friedel-Crafts reaction, which is a cornerstone of aromatic chemistry.

A. The Underlying Mechanism: A Tale of Regioselectivity

The success of this synthesis hinges on the directing effect of the hydroxyl group on the phenol ring. The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution.[5][6] This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. This heightened electron density makes these positions more susceptible to attack by an electrophile.

The electrophile in this reaction is the benzenesulfonyl cation (PhSO₂⁺) or a complex of benzenesulfonyl chloride with a Lewis acid catalyst. The reaction proceeds in a stepwise manner, with the first sulfonylation occurring predominantly at the more sterically accessible para position. The second sulfonylation then occurs at one of the activated ortho positions.

B. The Competing Reaction: O-Sulfonylation and the Fries Rearrangement

A potential side reaction in the synthesis of this compound is the O-sulfonylation of the phenolic hydroxyl group to form a phenyl benzenesulfonate ester.[7] This ester can then undergo a Fries rearrangement, where the sulfonyl group migrates from the oxygen to the aromatic ring, typically to the ortho or para position.[6][8][9] The conditions of the reaction, such as temperature and the choice of solvent, can influence the relative rates of C-sulfonylation (the desired reaction) and O-sulfonylation.[6] Higher temperatures generally favor the thermodynamically more stable C-sulfonated product.[6]

II. Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a laboratory-scale synthesis of this compound.

A. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.41 g | 0.1 |

| Benzenesulfonyl chloride | 176.62 | 38.86 g | 0.22 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 32.0 g | 0.24 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |

| Saturated Sodium Chloride (NaCl) solution (Brine) | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |

| Toluene | 92.14 | As needed for recrystallization | - |

| Hexane | 86.18 | As needed for washing | - |

B. Reaction Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

C. Detailed Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9.41 g (0.1 mol) of phenol in 200 mL of anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. While maintaining the temperature, carefully add 32.0 g (0.24 mol) of anhydrous aluminum chloride in small portions over 30 minutes. The mixture will become a thick slurry.

-

Reagent Addition: Add 38.86 g (0.22 mol) of benzenesulfonyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 150 mL of 1 M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from a mixture of toluene and hexane to yield pure this compound as a white crystalline solid.

III. Characterization and Quality Control

The purity of this compound is crucial for its applications, especially in thermal paper.[2] The final product should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of pure this compound is in the range of 156-158°C.[3][4] A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the hydroxyl (-OH) and sulfonyl (-SO₂) functional groups.

-

-

Chromatographic Analysis:

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique to determine the purity of the final product.[4]

-

IV. Safety Considerations

-

Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

-

Benzenesulfonyl Chloride: Benzenesulfonyl chloride is a lachrymator and is corrosive. It reacts with water and should be handled with care in a fume hood.

-

Anhydrous Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water, releasing hydrogen chloride gas. Handle in a dry environment and add to the reaction mixture in small portions.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

V. Conclusion

The synthesis of this compound via the Friedel-Crafts bis-sulfonylation of phenol is a robust and scalable method. A thorough understanding of the reaction mechanism, particularly the directing effects of the hydroxyl group and the potential for side reactions, is crucial for optimizing the reaction conditions to achieve a high yield of the desired product. Careful control of temperature and the use of an appropriate Lewis acid catalyst are key to favoring the desired C-sulfonylation at the ortho and para positions. With the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize this important chemical compound for a variety of applications.

References

- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.

- Various Authors. (2018, May 17). Why does the hydroxyl group act as an ortho/para director? Quora.

- Das, B., Madhusudhan, P., & Venkataiah, B. (2000). Fries rearrangement of Arylsulfonates and Sulfonanilides under Microwave Irradiation. Journal of Chemical Research, 2000(4), 184-185.

- Srinivasan, C., & Perumal, S. (1994). Fries rearrangements of arylsulfonates and sulfonanilides under microwave irradiation. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 106(1), 49-56.

- Noyori, R., Okada, T., & Nozaki, H. (1966).

- Various Authors. (2014, February 15). Electrophilic Aromatic Substitution: Are protonated OH-groups ortho-/para- or meta-directing? Chemistry Stack Exchange.

- Liu, S., & Rong, C. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. The Journal of Chemical Physics, 141(19), 194303.

- LibreTexts. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Gensler, W. J., & Koehler, W. R. (1962). Mechanism of the Friedel-Crafts Reaction of 1-Benzenesulfonyl-2-bromomethylethyleneimine with Benzene. The Journal of Organic Chemistry, 27(8), 2733-2737.

- Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube.

- BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?

- Organic Reaction Mechanism. (n.d.).

- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 5945-5949.

- Domínguez, G., & Pérez-Castells, J. (2011). Regioselective Multicomponent Synthesis of 2,4,6-Trisubstituted Phenols from Fischer Alkynyl Carbene Complexes. European Journal of Organic Chemistry, 2011(16), 2974-2984.

- Ngassa, F. N., et al. (2017). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Trends in Organic Chemistry, 18, 1-7.

- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.

- Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?

- Chemicalland21. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of this compound Purity on Thermal Paper Performance.

- PubChem. (n.d.). This compound.

- Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2744144A - Purification of phenol - Google Patents [patents.google.com]

- 3. This compound [extendabio.com]

- 4. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. byjus.com [byjus.com]

2,4-Bis(phenylsulfonyl)phenol molecular structure and weight

An In-Depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol (DBSP)

Introduction

This compound, commonly identified by the acronym DBSP and CAS number 177325-75-6, is a specialized aromatic compound of significant interest in both industrial and research settings.[1][2] Its molecular architecture, featuring a central phenol ring substituted with two phenylsulfonyl groups, imparts a unique combination of thermal stability, reactivity, and functionality. This guide offers a comprehensive technical overview of DBSP, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Part 1: Molecular Profile and Physicochemical Properties

Molecular Structure and Identity

The formal IUPAC name for this compound is 2,4-bis(benzenesulfonyl)phenol.[3] Its structure consists of a hydroxyl group (-OH) and two phenylsulfonyl (-SO₂Ph) groups attached to a benzene ring at the 1, 2, and 4 positions, respectively. The electron-withdrawing nature of the two sulfonyl groups significantly increases the acidity of the phenolic proton compared to phenol itself, a critical feature for its primary application.

-

CAS Number: 177325-75-6[2][]

-

Common Synonyms: DBSP, Phenol, 2,4-bis(phenylsulfonyl)-

Sources

An In-depth Technical Guide to the Solubility of 2,4-Bis(phenylsulfonyl)phenol

This guide provides a comprehensive overview of the solubility characteristics of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6), a compound of significant interest in various industrial applications, particularly as a developer in thermal paper.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility behavior of this molecule to inform formulation, synthesis, and purification processes.

Introduction to this compound

This compound is a white to off-white crystalline powder with the molecular formula C₁₈H₁₄O₅S₂ and a molecular weight of 374.43 g/mol .[3][4] Its structure, featuring two phenylsulfonyl groups attached to a phenol ring, imparts a unique combination of polarity and lipophilicity, which governs its solubility in different media. Understanding these solubility characteristics is paramount for its effective application and for the development of robust manufacturing processes.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₅S₂ | [3][4] |

| Molecular Weight | 374.43 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 155-158 °C | [3][5] |

| Density | ~1.4 g/cm³ | [3] |

| LogP | 4.07 | [6] |

Factors Influencing the Solubility of this compound

The solubility of an organic compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the key determinants of solubility include:

-

Polarity: The presence of the hydroxyl (-OH) and sulfonyl (-SO₂) groups introduces polarity to the molecule, allowing for hydrogen bonding and dipole-dipole interactions with polar solvents.

-

Lipophilicity: The two phenyl rings contribute to the molecule's non-polar character, favoring interactions with non-polar solvents through van der Waals forces. The calculated LogP of 4.07 suggests a significant lipophilic nature.[6]

-

Crystalline Structure: As a crystalline solid, the energy required to overcome the crystal lattice forces (lattice energy) plays a crucial role. Solvents that can effectively solvate the individual molecules and disrupt the crystal packing will exhibit higher solubilizing capacity.

-

Temperature: Generally, the solubility of solids increases with temperature as the dissolution process is often endothermic.

-

pH: The phenolic hydroxyl group is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide ion, which is significantly more soluble in aqueous media.[7]

Qualitative and Estimated Quantitative Solubility Profile

Qualitative Solubility:

-

Soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[2]

-

Slightly soluble in: Methanol.[2]

Estimated Quantitative Solubility (with 4,4′-dihydroxydiphenyl sulfone as a reference):

Due to the structural similarities between this compound and 4,4′-dihydroxydiphenyl sulfone, the experimentally determined solubility of the latter in various organic solvents can provide a valuable point of reference for estimating the solubility of the target compound. It is important to note that these are estimations and experimental verification is crucial.

The solubility of 4,4′-dihydroxydiphenyl sulfone was found to increase with temperature in the tested solvents. The general trend in solubilizing power at a given temperature was: acetone > acetonitrile > ethyl acetate > alcohols.[8]

Table of Solubility Data for 4,4′-dihydroxydiphenyl sulfone in Various Solvents at Different Temperatures (mole fraction, 10³x) [8]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Acetone | 115.65 | 131.53 | 148.98 | 168.19 | 189.39 | 212.80 | 238.68 | 267.31 |

| Acetonitrile | 48.31 | 55.45 | 63.45 | 72.41 | 82.46 | 93.73 | 106.38 | 120.58 |

| Ethyl Acetate | 26.54 | 30.73 | 35.50 | 40.91 | 47.03 | 53.95 | 61.76 | 70.57 |

| Methanol | 17.51 | 20.21 | 23.25 | 26.69 | 30.58 | 34.99 | 39.98 | 45.64 |

| Ethanol | 17.21 | 19.89 | 22.94 | 26.41 | 30.36 | 34.86 | 39.98 | 45.79 |

| n-Propanol | 16.99 | 19.74 | 22.86 | 26.42 | 30.48 | 35.12 | 40.41 | 46.43 |

| Isopropyl Alcohol | 14.53 | 16.92 | 19.64 | 22.75 | 26.30 | 30.36 | 34.99 | 40.27 |

| 1-Butanol | 20.21 | 23.47 | 27.19 | 31.44 | 36.29 | 41.83 | 48.15 | 55.37 |

| 2-Methyl-1-propanol | 17.15 | 19.96 | 23.18 | 26.86 | 31.08 | 35.91 | 41.44 | 47.76 |

Based on this data, it is reasonable to expect that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, and moderate to low solubility in alcohols and esters. Its solubility in non-polar solvents like hexane is expected to be very low.

Theoretical Prediction of Solubility

For a more theoretical approach, Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility of this compound.

Hansen Solubility Parameters (HSP): This model is based on the principle that "like dissolves like" and quantifies this using three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).[9][10] By determining the HSP of this compound, one can identify solvents with similar parameters, which are likely to be good solvents.

COSMO-RS: This is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure.[11][12] It offers a powerful predictive tool without the need for experimental data, though its accuracy can be enhanced with some experimental validation.[13]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[14][15] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use analytical grade solvents.

-

Prepare a series of vials or flasks with secure closures.

-

-

Sample Preparation:

-

Add an excess amount of this compound to each vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

-

Equilibration:

-

Add a known volume of the desired solvent to each vial.

-

Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled.

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

To remove any undissolved microparticles, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) or centrifuge the sample and collect the clear supernatant.

-

-

Quantification:

-

Accurately dilute the clear saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.

-

Visualizing the Experimental Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While direct quantitative data remains sparse, a comprehensive understanding of its solubility behavior can be inferred from its physicochemical properties, qualitative data, and the solubility of structurally similar compounds. For precise formulation and process development, experimental determination of solubility using a robust method like the shake-flask protocol is strongly recommended. Theoretical models such as Hansen Solubility Parameters and COSMO-RS can further aid in solvent screening and solubility prediction. This guide serves as a foundational resource for scientists and researchers working with this important industrial chemical.

References

- Vertex AI Search. (n.d.). Exploring 2,4-Bis(phenylsulfonyl)

- Vertex AI Search. (n.d.).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Chemsrc. (2025, September 17). This compound | CAS#:177325-75-6.

- LookChem. (n.d.). Cas 177325-75-6, this compound.

- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.

- Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Adhesion Science.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Vertex AI Search. (n.d.). 2,4-Bis(phenylsulfonyl)

- Avdeef, A. (2003).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 13456–13464.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.

- ResearchGate. (2025, August 9). Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile)

- Wikipedia. (n.d.). Diphenyl sulfone.

- ResearchGate. (n.d.). COSMO-RS solubility prediction at 20 °C (a)

- Klamt, A. (2011). COSMO-RS: from quantum chemistry to fluid phase thermodynamics and drug design. Elsevier.

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters.

- SciSpace. (n.d.).

- A Study on Solubility Enhancement Methods for Poorly W

- Indian Journal of Pharmaceutical Sciences. (n.d.). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review.

- Vertex AI Search. (n.d.). This compound.

- Vertex AI Search. (n.d.). Exploring 2,4-Bis(phenylsulfonyl)

- BOC Sciences. (n.d.). CAS 177325-75-6 this compound - Building Block.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.

- PubMed. (2025, January 1). Quantitative structure permeability relationships for phenolic compounds applied to human epidermal membranes in various solvents.

- TCI AMERICA. (n.d.). This compound 177325-75-6.

- Benchchem. (n.d.). A Technical Guide to the Solubility of Pafenolol in Organic Solvents.

- Chemsrc. (2025, September 17). This compound | CAS#:177325-75-6.

- PubMed Central. (n.d.).

- ResearchGate. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?.

- BLD Pharm. (n.d.). 177325-75-6|this compound.

Sources

- 1. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [extendabio.com]

- 6. This compound | CAS#:177325-75-6 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. zenodo.org [zenodo.org]

- 12. approcess.com [approcess.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide on the Thermal Properties of 2,4-Bis(phenylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of 2,4-Bis(phenylsulfonyl)phenol (DBSP), a compound of significant interest in various industrial and research applications. This document delves into the fundamental physicochemical properties, established methodologies for thermal characterization, and the practical implications of these properties. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, offering a robust framework for researchers. The guide aims to equip scientists and professionals in drug development and material science with the necessary knowledge to effectively utilize and understand the thermal behavior of this versatile molecule.

Introduction: The Significance of this compound

This compound, with the CAS number 177325-75-6, is a white crystalline powder with the molecular formula C18H14O5S2.[1] Its molecular structure, featuring two phenylsulfonyl groups attached to a phenol ring, imparts unique chemical and physical properties that make it a valuable compound in several fields.

Primarily, DBSP is recognized for its role as a color developer in the production of thermal paper.[1][2][3][4] In this application, it facilitates a heat-induced chemical reaction with leuco dyes to produce sharp and durable images, a process critical for receipts, labels, and tickets.[1][3] Beyond this, its reactive nature makes it a crucial intermediate in organic synthesis, finding utility in the creation of specialty chemicals, advanced materials, and potentially pharmaceuticals.[2][3][5] The compound's high purity, often exceeding 99%, and its inherent stability are key advantages for these demanding applications.[2][4][5]

Given its applications, particularly in processes involving heat, a thorough understanding of the thermal stability and melting point of this compound is paramount. These parameters dictate its processing conditions, storage requirements, and performance characteristics in its final applications.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in the table below. These values have been compiled from various sources and represent typical specifications.

| Property | Value | References |

| CAS Number | 177325-75-6 | [1] |

| Molecular Formula | C18H14O5S2 | [1][6] |

| Molecular Weight | 374.43 g/mol | [1][7] |

| Appearance | White crystalline powder | [1][5][7] |

| Melting Point | 155-158 °C | [1][7] |

| 156.0-160.0 °C | ||

| 170-173 °C | [8] | |

| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg | [1][9] |

| Density | ~1.4 ± 0.1 g/cm³ | [1] |

| Purity (HPLC) | >98.0% - ≥99.0% | [2][5][7] |

Note: The reported melting point range for this compound shows some variation across different suppliers and analytical conditions. This highlights the importance of empirical determination for specific batches.

Methodologies for Thermal Analysis

To rigorously characterize the thermal properties of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA is the chosen method to determine the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for understanding the temperature at which the compound begins to decompose. For a compound like DBSP, which is used in thermal applications, knowing its decomposition temperature is critical to prevent degradation during manufacturing and use.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the gold standard for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is a critical physical property that defines the upper limit of the solid-state application of the compound and is a key indicator of purity. DSC provides a precise and reproducible measurement of this transition.

Experimental Protocols

The following protocols are designed to be self-validating systems for the determination of the thermal stability and melting point of this compound.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

-

Record the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).

-

Caption: Workflow for Thermogravimetric Analysis (TGA) of DBSP.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the system with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

-

The peak temperature of the endotherm should also be recorded.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) of DBSP.

Interpretation of Thermal Data and Practical Implications

The high boiling point of this compound, approximately 631.4 °C, is indicative of its excellent thermal stability.[1] This stability is a critical attribute for its application as a thermal paper developer, where it must withstand the heat from a thermal printer without degrading.

The melting point, which falls in the range of 155-173 °C, is also a key parameter.[1][7][9][8] This relatively high melting point ensures that the compound remains in a solid, stable state under normal storage and handling conditions. During the thermal printing process, the localized heating must exceed this melting point to initiate the color-forming reaction.

For drug development and material science applications, the thermal properties of DBSP are equally important. Its stability can influence formulation strategies, and its melting point will be a factor in processes such as hot-melt extrusion or other manufacturing techniques that involve elevated temperatures.

Conclusion

This compound is a compound with significant industrial and research value, underpinned by its robust thermal properties. A comprehensive understanding of its thermal stability and melting point, as determined by TGA and DSC, is essential for its effective application. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with this versatile molecule. The inherent stability and well-defined thermal transitions of DBSP make it a reliable component in a wide array of applications, from thermal imaging to advanced material synthesis.

References

- Exploring 2,4-Bis(phenylsulfonyl)

- This compound: Your Key to Advanced Thermal Paper and Synthesis. (Source: Google Search)

- This compound. (Source: Google Search)

- Introducing 2,4-Bis(phenylsulfonyl)

- Good Price CAS:177325-75-6 | this compound | Color developing agent for Sale - ALFA CHEMICAL. (Source: Google Search)

- CAS:177325-75-6 this compound manufacturer. (Source: Google Search)

- This compound 177325-75-6 | TCI AMERICA. (Source: Google Search)

- Exploring the Chemical Synthesis and Industrial Applications of this compound. (Source: Google Search)

- Understanding this compound - NINGBO INNO PHARMCHEM CO.,LTD. (Source: Google Search)

- PubChem. This compound. (Source: PubChem)

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C18H14O5S2 | CID 9951483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [extendabio.com]

- 8. nbinno.com [nbinno.com]

- 9. alfa-chemical.com [alfa-chemical.com]

A Spectroscopic Guide to 2,4-Bis(phenylsulfonyl)phenol: Structure Elucidation for the Modern Laboratory

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-Bis(phenylsulfonyl)phenol, a compound of significant industrial interest, particularly as a developer in thermal paper applications.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide presents a robust, predicted dataset grounded in established spectroscopic principles and data from analogous structures. This approach provides a strong framework for the structural elucidation and quality control of this compound.

Introduction

This compound, with the molecular formula C₁₈H₁₄O₅S₂, is a white crystalline powder.[1][2] Its molecular structure, featuring a central phenol ring substituted with two phenylsulfonyl groups, is key to its functionality.[1] Spectroscopic analysis is indispensable for confirming the identity and purity of this compound, ensuring its reliable performance in various applications. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation to serve as a valuable reference for laboratory practice.

Molecular Structure and Key Features

The structure of this compound presents a unique electronic environment that is reflected in its spectroscopic signatures. The two electron-withdrawing phenylsulfonyl groups significantly influence the chemical shifts of the protons and carbons on the central phenolic ring.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it will solubilize the compound and allow for the observation of the exchangeable phenolic hydroxyl proton.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.2 | Doublet | 1H | H-3 |

| ~7.9 | Doublet of doublets | 1H | H-5 |

| ~7.8 | Multiplet | 4H | Ortho-protons of phenylsulfonyl groups |

| ~7.6 | Multiplet | 6H | Meta- and para-protons of phenylsulfonyl groups |

| ~7.2 | Doublet | 1H | H-6 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features:

-

Phenolic Hydroxyl Proton: A broad singlet is anticipated at a downfield chemical shift (~10.5 ppm) for the phenolic hydroxyl proton. Its broadness is due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is more likely to be observed than in non-hydrogen bonding solvents.

-

Aromatic Protons of the Central Phenol Ring: The two phenylsulfonyl groups exert a strong electron-withdrawing effect, deshielding the protons on the central phenol ring.

-

The proton at the C-3 position (H-3), being ortho to one sulfonyl group and para to the other, is expected to be the most deshielded, appearing as a doublet around 8.2 ppm.

-

The proton at the C-5 position (H-5) is ortho to the other sulfonyl group and will appear as a doublet of doublets around 7.9 ppm.

-

The proton at the C-6 position (H-6), being ortho to the hydroxyl group, will be the most shielded of the ring protons and is predicted to appear as a doublet around 7.2 ppm.

-

-

Protons of the Phenylsulfonyl Groups: The protons on the two phenyl rings of the sulfonyl groups will appear as multiplets in the range of 7.6-7.8 ppm. The ortho-protons are generally more deshielded than the meta- and para-protons.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of DMSO-d₆.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

Proton decoupling: Broadband decoupling

-

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-1 (C-OH) |

| ~142 | C-ipso of phenylsulfonyl groups |

| ~138 | C-4 |

| ~134 | C-para of phenylsulfonyl groups |

| ~132 | C-2 |

| ~130 | C-meta of phenylsulfonyl groups |

| ~128 | C-ortho of phenylsulfonyl groups |

| ~125 | C-5 |

| ~120 | C-3 |

| ~118 | C-6 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbons of the Central Phenol Ring:

-

The carbon bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing around 158 ppm.

-

The carbons attached to the sulfonyl groups (C-2 and C-4) will also be deshielded due to the electron-withdrawing nature of the substituents.

-

The remaining carbons of the phenol ring will have chemical shifts influenced by the positions of the substituents.

-

-

Carbons of the Phenylsulfonyl Groups: The ipso-carbons of the phenylsulfonyl groups are predicted to be around 142 ppm, while the other aromatic carbons will appear in the typical aromatic region of 128-134 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Broad, Medium | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic rings |

| 1350-1300 | Strong | Asymmetric S=O stretch | Sulfonyl |

| 1170-1140 | Strong | Symmetric S=O stretch | Sulfonyl |

| 1250-1000 | Strong | C-O stretch | Phenol |

| ~1100 | Medium | C-S stretch | Aryl sulfone |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups:

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group.[3][4]

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.[5]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the three aromatic rings.

-

S=O Stretches: Two strong absorption bands are expected for the sulfonyl group: an asymmetric stretch between 1350-1300 cm⁻¹ and a symmetric stretch between 1170-1140 cm⁻¹.[6] These are highly characteristic and confirm the presence of the sulfonyl functionality.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is attributed to the C-O stretching vibration of the phenolic group.[3]

-

C-S Stretch: A medium intensity band around 1100 cm⁻¹ can be assigned to the C-S stretching vibration.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Experimental Protocol (Hypothetical)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate molecular ions with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Ion: The molecular weight of this compound is 374.43 g/mol . In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 375. In ESI negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 373.

-

Major Fragmentation Pathways: Aryl sulfones are known to undergo characteristic fragmentation patterns.

-

Loss of SO₂: A common fragmentation pathway for aryl sulfones is the loss of sulfur dioxide (SO₂, 64 Da).[7]

-

Cleavage of the C-S bond: Cleavage of the carbon-sulfur bond can lead to the formation of phenylsulfonyl cations (m/z 141) or phenoxy radicals.

-

Rearrangements: Sulfone-to-sulfinate rearrangements can also occur under mass spectrometric conditions.[8][9]

-

Interpretation of the Predicted Mass Spectrum

The mass spectrum would be expected to show a prominent molecular ion peak, confirming the molecular weight of the compound. The MS/MS spectrum would likely be dominated by fragments resulting from the loss of one or both sulfonyl groups. The observation of ions corresponding to the loss of SO₂ and the presence of the phenylsulfonyl cation would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data offers a valuable resource for scientists and researchers involved in the synthesis, quality control, and application of this important industrial chemical. The principles and predicted data presented herein should serve as a solid foundation for the empirical analysis and structural confirmation of this compound in a laboratory setting.

References

- Bisphenols and alternative developers in thermal paper receipts from the U.S. market assessed by Fourier transform infrared spectroscopy - PubMed. (2023, October 15).

- Exploring the Chemical Synthesis and Industrial Applications of this compound. (n.d.).

- MASS SPECTRA OF SELECTED SULFONES SULFONE-SULFINATE REARRANGEMENT. (n.d.).

- Mass Spectra of Some Sulfinate Esters and Sulfones. (n.d.).

- Why Does a Color-Developing Phenomenon Occur on Thermal Paper Comprising of a Fluoran Dye and a Color Developer Molecule? - ResearchGate. (2026, August 6).

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2026, September 11).

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. (n.d.).

- This compound. (n.d.).

- Phenol, 2-nitro-4-[(trifluoromethyl)sulfonyl]- - Optional[Vapor Phase IR] - Spectrum. (n.d.).

- IR Chart. (n.d.).

- 1,2-bis(phenylsulfonyl)ethane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Characterisation and Comparison of Thermal Papers of Various Sources Using X-Ray Diffraction Technique: A Forensic Aspect - IJFMR. (n.d.).

- Survey and risk assessment of developers in thermal paper - Miljøstyrelsen. (n.d.).

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (n.d.).

- Mass Spectra of Some Sulfinate Esters and Sulfones - ResearchGate. (2026, August 6).

- Exploring this compound: Properties and Applications. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- IR handout.pdf. (n.d.).

- Infrared Spectroscopy - MSU chemistry. (n.d.).

- Evaluation of Five Methods to Develop Latent Prints on Thermal Paper - VCU Scholars Compass. (2021, April 30).

- This compound | C18H14O5S2 | CID 9951483 - PubChem. (n.d.).

- Mass Spectra of Diaryl Sulfones. | Analytical Chemistry - ACS Publications. (n.d.).

- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2024, September 20).

- An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. (n.d.).

- 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [extendabio.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to 2,4-Bis(phenylsulfonyl)phenol: From Synthesis to Application

This guide provides a comprehensive technical overview of 2,4-Bis(phenylsulfonyl)phenol (CAS No. 177325-75-6), a versatile organic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery, synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and experimental causality that underpin its utility.

Introduction and Historical Context

While the precise historical account of the first synthesis of this compound is not extensively documented in readily available literature, its development can be contextualized within the broader advancements in sulfone chemistry and the industrial need for stable, reactive phenolic compounds. The emergence of diaryl sulfones as important structural motifs in various functional materials and biologically active molecules likely spurred investigations into polysulfonylated phenols. Its primary industrial application as a color developer in thermal printing media has been a significant driver for its production and study.[1][2]

Chemically, this compound is a derivative of phenol, characterized by the presence of two phenylsulfonyl groups attached to the aromatic ring at the 2 and 4 positions. This substitution pattern significantly influences the compound's acidity, reactivity, and physical properties, making it a valuable intermediate in organic synthesis and a functional component in material science.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 177325-75-6 | [5] |

| Molecular Formula | C₁₈H₁₄O₅S₂ | [5] |

| Molecular Weight | 374.43 g/mol | [6] |

| Appearance | White to almost white crystalline powder | [7] |

| Melting Point | 156-158 °C | [7] |

| Boiling Point | 631.4 ± 50.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity (HPLC) | >98.0% | [8] |

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The phenolic hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[9][10]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl rings. The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded. Due to the asymmetry of the substitution on the phenol ring, all six carbons of this ring are expected to be non-equivalent.[11][12]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Strong absorptions corresponding to the S=O stretching of the sulfonyl groups would be prominent in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations would also be present.[13]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of sulfonyl and phenyl groups.[14]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of phenol with benzenesulfonyl chloride. The hydroxyl group of phenol is an activating group, directing electrophiles to the ortho and para positions. The presence of two bulky phenylsulfonyl groups introduces steric considerations that influence the reaction conditions.